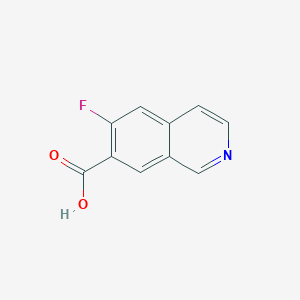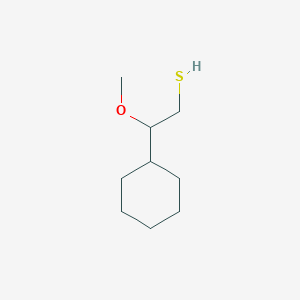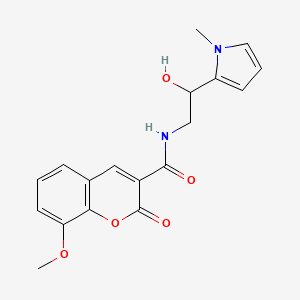![molecular formula C24H26N4O4 B2578708 3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034463-74-4](/img/structure/B2578708.png)
3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of heterocyclic compounds These are compounds that contain a ring structure composed of at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the benzofuran moiety: : This step involves the cyclization of phenols with reactive carbonyl compounds under acidic conditions.
Piperidine integration: : The piperidin-4-yl group is introduced using nucleophilic substitution reactions, often involving a halogenated intermediate.
Coupling of the pyrido[2,3-d]pyrimidinone core: : This can be achieved via condensation reactions with the appropriately substituted pyrimidinone precursors.
Final assembly: : The intermediate compounds are coupled, typically using esterification or amide formation reactions under controlled conditions.
Industrial Production Methods
For large-scale production, the industrial synthesis might employ more efficient catalysts and optimized reaction conditions to improve yield and cost-effectiveness. Continuous flow reactors and automated systems could be used to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, producing quinones or other oxidized derivatives.
Reduction: : Reduction reactions can target the pyridine or pyrimidine rings, leading to the formation of more saturated heterocycles.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, to introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkyl halides, sulfonyl chlorides under varying temperatures and solvent conditions.
Major Products
Oxidized derivatives such as quinones.
Reduced heterocyclic compounds.
Substituted compounds with diverse functional groups like ethers, halides, or sulfonates.
Aplicaciones Científicas De Investigación
The compound is of great interest in various fields of research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry: : Could be used in the development of new materials or as a precursor in the manufacture of specialized chemicals.
Mecanismo De Acción
Mechanism by which the compound exerts its effects
The precise mechanism of action will depend on the biological or chemical context, but generally involves:
Molecular targets: : Likely interacts with enzymes or receptors due to its complex structure.
Pathways involved: : Could modulate signaling pathways by binding to specific proteins or altering the redox state within cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: : Different positioning of functional groups.
3-(1-(2-((3,4-dihydro-2H-pyran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: : Variation in the oxygen-containing heterocycle.
Unique Aspects
The specific substitution pattern in 3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can impart unique biological activity or chemical reactivity, distinguishing it from its analogs.
And there we have it
Propiedades
IUPAC Name |
3-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-24(2)13-16-5-3-7-19(21(16)32-24)31-14-20(29)27-11-8-17(9-12-27)28-15-26-22-18(23(28)30)6-4-10-25-22/h3-7,10,15,17H,8-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMIFKZRFGCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/new.no-structure.jpg)
![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)
![3-(4-BROMOBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2578631.png)
![2-Chloro-1-[7-(4-propan-2-yloxybenzoyl)-2,7-diazaspiro[4.5]decan-2-yl]ethanone](/img/structure/B2578633.png)







![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane](/img/structure/B2578645.png)

